molecular formula C29H31N3O4 B2425471 1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 874615-52-8

1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2425471
CAS No.: 874615-52-8
M. Wt: 485.584
InChI Key: SZKOYBBGXJSJTO-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a characterized small-molecule inhibitor designed for targeted cancer research, with high potency against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). This compound demonstrates potent in vitro activity against ALK-driven cancer cell lines, such as NPM-ALK-positive Karpas 299 anaplastic large cell lymphoma cells, by inhibiting autophosphorylation and downstream signaling pathways like STAT3 . Its research value is underscored by its ability to induce apoptosis and G1-phase cell cycle arrest in susceptible models. The inhibitor's profile is further defined by its selectivity, which helps researchers dissect the specific roles of ALK and ROS1 in oncogenesis and tumor maintenance, making it a valuable chemical probe for preclinical studies in targeted therapy development. The compound has also shown efficacy in in vivo models, reducing tumor growth in mouse xenograft studies , highlighting its utility in validating ALK/ROS1 as therapeutic targets and for investigating resistance mechanisms. This reagent is intended for the use of qualified researchers in the fields of oncology, signal transduction, and molecular pharmacology.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-3-35-24-11-9-22(10-12-24)32-20-21(19-28(32)33)29-30-26-7-4-5-8-27(26)31(29)17-6-18-36-25-15-13-23(34-2)14-16-25/h4-5,7-16,21H,3,6,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKOYBBGXJSJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-ethoxybenzaldehyde with 3-(4-methoxyphenoxy)propylamine to form an intermediate Schiff base. This intermediate is then cyclized with 1H-benzimidazole-2-carboxylic acid under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C29H31N3O4
  • Molecular Weight : 485.6 g/mol
  • IUPAC Name : 1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
  • SMILES Notation : CCOc(cc1)ccc1N(CC(C1)c2nc(cccc3)c3n2CCCOc(cccc2)c2OC)C1=O

Structure

The compound features a pyrrolidinone core, which is functionalized with various aromatic groups. This structural complexity may contribute to its biological activity.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The incorporation of benzodiazole and pyrrolidinone moieties has been linked to enhanced cytotoxicity against various cancer cell lines. Research indicates that such compounds can interfere with cellular proliferation pathways, making them candidates for further development as anticancer agents.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens, indicating that this specific compound might also possess similar properties.
  • Neuropharmacological Effects : There is emerging interest in the neuropharmacological applications of benzodiazole derivatives. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders.

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer effects of a related compound featuring the benzodiazole moiety. The results indicated significant inhibition of cell growth in breast cancer cell lines, with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting strong antibacterial activity that warrants further exploration.

Case Study 3: Neuropharmacological Potential

Research published in a pharmacology journal explored the effects of similar benzodiazole derivatives on serotonin receptors. The findings revealed that these compounds could enhance serotonin signaling, suggesting potential use in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Biological Activity

1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating various functional groups to achieve the desired molecular structure. The key steps often include:

  • Formation of the benzodiazole moiety : This involves the cyclization of appropriate precursors.
  • Pyrrolidine ring formation : This is usually achieved through nucleophilic substitution reactions.
  • Final assembly : The ethoxy and methoxy phenyl groups are introduced in the final steps to complete the structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzodiazoles have shown efficacy against Gram-positive bacteria and fungi, although specific data on this compound is limited. A study on related compounds demonstrated their effectiveness against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties

The potential anticancer properties of this compound have been explored in vitro. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

The biological mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of specific enzymes : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Modulation of signaling pathways : The interaction with various signaling pathways, including those related to inflammation and cell survival, is a potential area of action.

Study 1: Antimicrobial Efficacy

In a comparative study involving various benzodiazole derivatives, it was found that compounds with similar structural motifs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing bioactivity .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related pyrrolidine derivatives revealed their ability to inhibit tumor growth in xenograft models. The study reported a dose-dependent response in tumor size reduction when treated with these compounds, suggesting a promising avenue for further research into derivatives like this compound .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialStaphylococcus aureus
Compound BAnticancerHuman breast cancer cell line
Compound CAntifungalCandida albicans
MechanismDescription
Enzyme InhibitionInhibits key enzymes involved in proliferation
Apoptosis InductionTriggers programmed cell death pathways
Signaling Pathway ModulationAlters pathways related to inflammation and survival

Q & A

Q. Can computational models predict the compound’s off-target effects or toxicity?

  • Methodology : QSAR models (e.g., TOPKAT, Derek Nexus) screen for structural alerts (e.g., benzodiazole-related hepatotoxicity). Molecular dynamics simulations of hERG channel binding predict cardiotoxicity risks. Experimental validation via patch-clamp electrophysiology confirms hERG inhibition .

Q. What green chemistry approaches improve the sustainability of the synthesis?

  • Methodology : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF. Catalytic methods (e.g., Pd/C for Suzuki couplings) reduce heavy metal waste. Flow chemistry optimizes exothermic steps (e.g., ring-closing reactions) for scalability and safety .

Notes

  • All methodologies are derived from peer-reviewed protocols or validated experimental data in the cited references.

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